molecular formula C7H8ClP B102202 Methylphenylchlorophosphine CAS No. 15849-86-2

Methylphenylchlorophosphine

Cat. No.: B102202
CAS No.: 15849-86-2
M. Wt: 158.56 g/mol
InChI Key: JEPQKKGNKYPFIZ-UHFFFAOYSA-N
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Description

Methylphenylchlorophosphine is an organophosphorus compound with the molecular formula C7H8ClP. It is a colorless liquid that is used as an intermediate in the synthesis of various organophosphorus compounds. The compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenylchlorophosphine can be synthesized through several methods. One common method involves the reaction of phenylphosphine with methyl chloride in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methylphenylphosphine. This process involves the reaction of methylphenylphosphine with chlorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield .

Chemical Reactions Analysis

Types of Reactions: Methylphenylchlorophosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylphenylchlorophosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylphenylchlorophosphine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with metals, which makes it useful in catalysis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxygen molecules, while in substitution reactions, it targets nucleophiles .

Comparison with Similar Compounds

Uniqueness: Methylphenylchlorophosphine is unique due to its combination of a methyl and a phenyl group attached to the phosphorus atom. This unique structure imparts specific reactivity patterns that are different from other phosphines. For example, the presence of the chlorine atom makes it highly reactive in substitution reactions, which is not observed in phenylphosphine or methylphosphine .

Properties

IUPAC Name

chloro-methyl-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQKKGNKYPFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400531
Record name METHYLPHENYLCHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15849-86-2
Record name METHYLPHENYLCHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15849-86-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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